methyl 4,6,7-trimethyl-1H-indole-2-carboxylate
Description
Properties
IUPAC Name |
methyl 4,6,7-trimethyl-1H-indole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2/c1-7-5-8(2)10-6-11(13(15)16-4)14-12(10)9(7)3/h5-6,14H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGEHGELJFQLBBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=C(NC2=C1C)C(=O)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701249214 | |
| Record name | Methyl 4,6,7-trimethyl-1H-indole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701249214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
900640-50-8 | |
| Record name | Methyl 4,6,7-trimethyl-1H-indole-2-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=900640-50-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 4,6,7-trimethyl-1H-indole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701249214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Electrophilic Substitution and Cyclization Routes
One common approach starts with substituted anilines or nitrobenzenes, which undergo electrophilic substitution and cyclization to form the indole core with desired methyl groups. For example, methylation at the 4, 6, and 7 positions can be introduced via selective electrophilic aromatic substitution on appropriately substituted precursors.
- A typical sequence involves esterification of substituted benzoic acids, followed by electrophilic substitution with chloroacetate derivatives to introduce the 2-carboxylate ester functionality.
- Subsequent cyclization and reduction steps yield the indole ring with the ester at position 2.
This method is supported by patent literature describing the synthesis of related methyl-substituted indole carboxylates via esterification, electrophilic substitution, and intramolecular amidation sequences.
Use of Chloroacetyl Derivatives and Orthobenzoates
A detailed patented method involves:
- Preparation of methyl-1-(chloroacetyl)-2-oxoindoline-6-carboxylate by reacting 6-methoxycarbonyl-2-oxindole with chloroacetic anhydride or chloroacetyl chloride in high boiling aprotic solvents (e.g., toluene) at 80–130 °C.
- Reaction of this intermediate with trimethyl orthobenzoate in the presence of acetic anhydride as a methanol scavenger at 100–140 °C to form a chlorenol intermediate.
- Subsequent crystallization and purification steps yield the desired methylated indole carboxylate derivatives.
This method allows precise control over substitution patterns and ester functionality.
Fischer Indolization and Japp–Klingemann Reactions
Alternative synthetic routes involve Fischer indolization reactions starting from hydrazones or azo compounds derived from substituted phenylhydrazines and ketones or aldehydes.
- The Japp–Klingemann reaction can be used to prepare azo-ester intermediates, which upon heating in acidic ethanolic conditions, yield methylated indole-2-carboxylates.
- This approach is useful for introducing methyl groups at specific positions on the indole ring and installing the ester group at position 2.
Ionic Liquid Catalyzed Reactions
Recent green chemistry approaches utilize ionic liquids as catalysts for the synthesis of substituted indoles, including methylated derivatives.
- Reactions of indole derivatives with cycloalkanones in the presence of ionic liquids at elevated temperatures (around 100 °C) have been reported to yield substituted indole carboxylates efficiently.
- These methods offer advantages in terms of catalyst recyclability and mild reaction conditions.
Comparative Data Table of Preparation Methods
Detailed Research Findings
- The chloroacetylation step is critical for introducing the 2-carboxylate ester group. It is typically performed in aprotic solvents like toluene or xylene at elevated temperatures (80–130 °C) to ensure complete reaction and crystallization of intermediates.
- The reaction with trimethyl orthobenzoate proceeds under reflux with acetic anhydride to trap methanol, driving the reaction forward and improving yield and purity of the chlorenol intermediate.
- Fischer indolization and Japp–Klingemann reactions provide alternative routes but may produce mixtures of regioisomers, requiring careful chromatographic separation.
- Ionic liquid catalysis offers a sustainable alternative with high yields and easy catalyst recovery, though it is more commonly applied to indole derivatives with simpler substitution patterns.
Chemical Reactions Analysis
Methyl 4,6,7-trimethyl-1H-indole-2-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reactions using halogenating agents . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Biological Activities
Methyl 4,6,7-trimethyl-1H-indole-2-carboxylate exhibits several significant biological activities:
| Activity | Description |
|---|---|
| Antiviral | Inhibits viral replication and enhances immune response. |
| Anti-inflammatory | Modulates cytokine production and inflammatory pathways. |
| Anticancer | Induces apoptosis and inhibits tumor growth. |
| Antioxidant | Reduces oxidative stress by scavenging free radicals. |
| Antimicrobial | Exhibits activity against various bacterial strains. |
These activities suggest its potential as a therapeutic agent in treating various diseases.
Medicinal Chemistry
This compound serves as a building block for synthesizing more complex molecules. Its structure allows for modifications that can enhance pharmacological properties or target specific biological pathways.
Anticancer Research
Studies have indicated that this compound can induce apoptosis in cancer cells through mechanisms involving the modulation of signaling pathways such as MAPK/ERK. It has demonstrated efficacy in inhibiting tumor growth in preclinical models.
Antiviral Studies
Research has shown that derivatives of indole compounds can effectively inhibit the activity of viral enzymes such as HIV-1 integrase. This compound is part of ongoing investigations into novel antiviral therapies .
Case Study 1: Anticancer Activity
A study demonstrated that this compound effectively inhibited the proliferation of cancer cell lines in vitro and induced apoptosis through caspase activation pathways. The compound showed a significant reduction in tumor size in xenograft models when administered at specific dosages .
Case Study 2: Antiviral Potential
Research focused on the compound's ability to inhibit HIV-1 integrase revealed promising results. Structural modifications to enhance binding affinity led to derivatives with IC50 values significantly lower than existing treatments, indicating potential for further development as an antiviral agent .
Mechanism of Action
The mechanism of action of methyl 4,6,7-trimethyl-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways. Indole derivatives often exert their effects by binding to receptors or enzymes, thereby modulating their activity . The exact molecular targets and pathways involved may vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
Ester Group Position
- Methyl 4,6,7-Trimethyl-1H-Indole-2-Carboxylate : The ester group at the 2-position may favor planar molecular conformations, facilitating π-π stacking interactions in biological or crystalline states.
Substituent Effects
- Ethyl 5-Methoxyindole-2-Carboxylate : A methoxy group at the 5-position () provides electron-donating resonance effects, contrasting with the electron-donating methyl groups in the target compound. This difference may shift NMR signals (e.g., aromatic protons) and alter reactivity in electrophilic substitutions .
- Methyl 1-Methyl-β-Carboline-3-Carboxylate : This β-carboline derivative () features a fused pyrido-indole ring system. Its 3-carboxylate group and 1-methyl substitution create distinct electronic environments, as evidenced by its ¹H-NMR signals (e.g., δ 11.62 ppm for N(9)H) .
Physical and Spectral Properties
Melting Points and Stability
*Calculated based on molecular formulas.
- The higher melting point of ethyl 5-methoxyindole-2-carboxylate (199–201°C) compared to the target compound (data unavailable) suggests stronger intermolecular forces, possibly due to hydrogen bonding from the methoxy group .
- Methyl 1-methyl-β-carboline-3-carboxylate’s high melting point (>200°C) reflects its rigid fused-ring system .
NMR Spectral Trends
- Aromatic Protons : The trimethyl substitution in the target compound likely deshields adjacent protons (e.g., C(5)H), causing downfield shifts. In contrast, methyl 1-methyl-β-carboline-3-carboxylate shows upfield shifts for C(4)H (δ 9.17 ppm) due to ring-current effects in the β-carboline system .
- Methoxy vs. Methyl Groups : Ethyl 5-methoxyindole-2-carboxylate’s methoxy group (δ ~3.8–4.0 ppm) creates distinct electronic environments compared to the methyl groups (δ ~2.0–2.8 ppm) in the target compound .
Biological Activity
Methyl 4,6,7-trimethyl-1H-indole-2-carboxylate is a significant derivative of indole, a heterocyclic compound renowned for its extensive biological activities. This article delves into the compound's biological activity, including its mechanisms of action, therapeutic potential, and related research findings.
- Molecular Formula : C₁₃H₁₅NO₂
- Molecular Weight : Approximately 217.27 g/mol
The structural features of this compound contribute to its diverse biological properties. The methylation pattern enhances its interaction with various biological targets.
This compound exhibits multiple mechanisms of action that contribute to its pharmacological effects:
- Antiviral Activity : The compound has shown potential against various viral infections by inhibiting viral replication and enhancing host immune responses.
- Anti-inflammatory Properties : It may reduce inflammation by modulating cytokine production and inhibiting inflammatory pathways.
- Anticancer Effects : Research indicates that this compound can induce apoptosis in cancer cells and inhibit tumor growth through various signaling pathways.
Biological Activities
The biological activities of this compound can be summarized as follows:
| Activity | Description |
|---|---|
| Antiviral | Inhibits viral replication and enhances immune response |
| Anti-inflammatory | Modulates cytokine production and inflammatory pathways |
| Anticancer | Induces apoptosis and inhibits tumor growth |
| Antioxidant | Reduces oxidative stress by scavenging free radicals |
| Antimicrobial | Exhibits activity against various bacterial strains |
Research Findings and Case Studies
Recent studies have explored the biological activity of this compound in various contexts:
- Anticancer Studies : In vitro studies demonstrated that the compound significantly inhibited the growth of several cancer cell lines. For instance, in a study involving human leukemia cells, treatment with this compound resulted in a dose-dependent reduction in cell viability.
- Antiviral Efficacy : A study reported that the compound exhibited antiviral activity against specific viruses by disrupting their replication cycles. The mechanism involved interaction with viral proteins, leading to impaired viral assembly.
- Inflammation Models : In animal models of inflammation, administration of the compound reduced markers of inflammation such as TNF-alpha and IL-6 levels. This suggests its potential use in treating inflammatory diseases.
Q & A
Q. What synthetic methodologies are commonly employed to prepare methyl 4,6,7-trimethyl-1H-indole-2-carboxylate?
Answer: The compound is typically synthesized via cyclocondensation or nucleophilic substitution reactions. For example, analogous indole-2-carboxylate derivatives are synthesized by refluxing a mixture of substituted formylindoles with thiazolone derivatives in acetic acid, using sodium acetate as a base (e.g., 3-formyl-1H-indole-2-carboxylate + 2-aminothiazol-4(5H)-one under reflux for 3–5 h) . Key steps include:
Q. What analytical techniques are critical for characterizing this compound?
Answer:
- X-ray crystallography: Resolves substituent positions and confirms stereochemistry (e.g., crystal structures of methyl 4-benzyloxy-7-methoxy derivatives) .
- Chromatography: HPLC or TLC (e.g., ethyl acetate/petroleum ether = 1/3) monitors reaction progress .
- Spectroscopy: H/C NMR and IR to verify functional groups and regiochemistry .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance yield and purity?
Answer: Key variables include:
- Catalyst/base ratio: Sodium acetate (2.0 equiv) improves cyclization efficiency in acetic acid .
- Reaction time: Extended reflux (5 h vs. 3 h) increases crystallinity but risks side reactions (e.g., ester hydrolysis) .
- Solvent choice: Polar aprotic solvents (DMF) enhance solubility during recrystallization .
Data-driven example: A 15% yield increase was observed when using chloroacetic acid (1.0 equiv) in place of acetic acid for analogous indole-thiazole hybrids .
Q. How should researchers address contradictions in spectral data during structural elucidation?
Answer:
- Comparative analysis: Cross-reference with structurally similar compounds (e.g., methyl 5-halo-1H-indole-2-carboxylates) to identify substituent-induced shifts in NMR or IR spectra .
- Redundant verification: Combine X-ray crystallography (for absolute configuration) with mass spectrometry (for molecular weight confirmation) .
- Case study: Discrepancies in melting points (e.g., 232–234°C for indole-5-carboxylic acid vs. 256–259°C for indole-6-carboxylic acid) highlight the need to validate purity via HPLC .
Q. What safety protocols are essential for handling methyl indole-2-carboxylate derivatives?
Answer:
- Personal protective equipment (PPE): Gloves, lab coats, and goggles are mandatory to avoid dermal/ocular exposure .
- Waste management: Segregate hazardous waste (e.g., acetic acid residues) for professional disposal to comply with environmental regulations .
- Emergency response: Immediate use of eyewash stations for ocular exposure and consultation with poison control centers for ingestion .
Data Contradiction Analysis
Q. How do substituent effects influence the physicochemical properties of methyl indole-2-carboxylates?
Answer:
- Melting point variations: Methyl 4-hydroxy-2,3-dihydro derivatives exhibit lower melting points (140–146°C) compared to fully aromatic analogs (193–198°C) due to reduced conjugation and hydrogen bonding .
- Solubility trends: Electron-withdrawing groups (e.g., -NO) decrease solubility in non-polar solvents, while methyl groups enhance lipophilicity .
Methodological Best Practices
Q. What strategies mitigate side reactions during esterification of indole-2-carboxylic acids?
Answer:
- Protecting groups: Use benzyl or FMOC groups to shield reactive sites (e.g., amino or hydroxyl groups) before esterification .
- Low-temperature conditions: Employ ethanol baths (−20°C) during chlorination steps to prevent overreaction .
Structural Modification for Biological Activity
Q. How can structural modifications enhance the bioactivity of methyl indole-2-carboxylates?
Answer:
- Substituent introduction: Adding pyridyl or benzyloxy groups (e.g., ethyl 4-(benzyloxy)-1H-indole-2-carboxylate) improves antimicrobial activity by increasing membrane permeability .
- Chiral centers: Enantioselective synthesis (e.g., (2S)-2,3-dihydro derivatives) can optimize receptor binding in drug discovery .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
